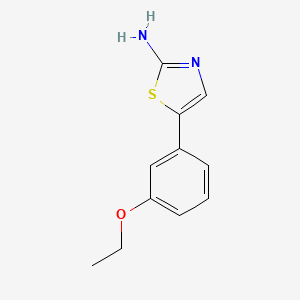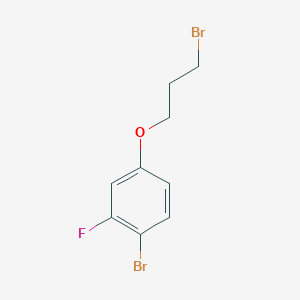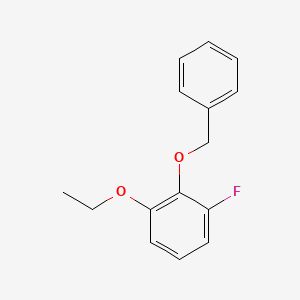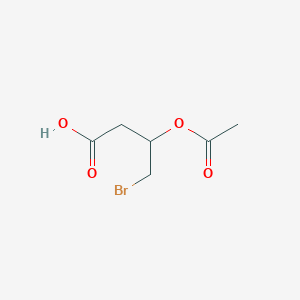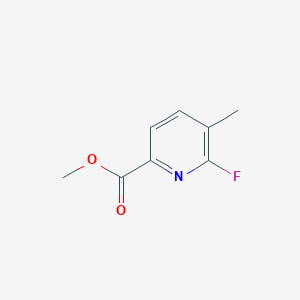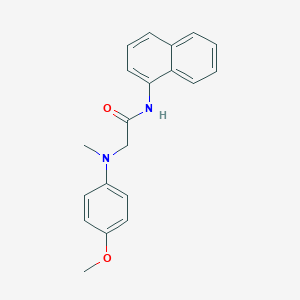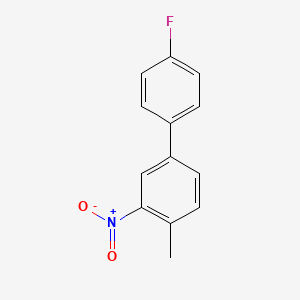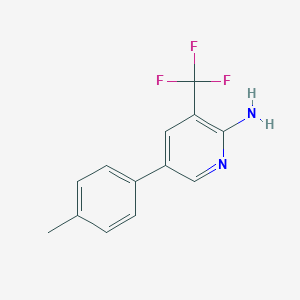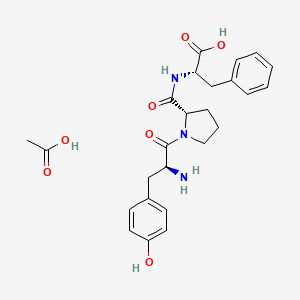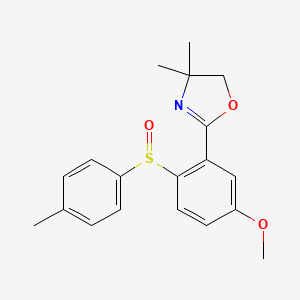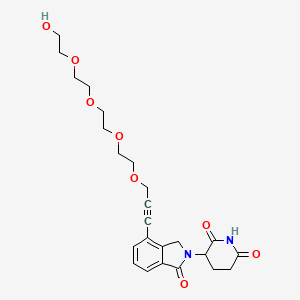
Phthalimidinoglutarimide-propargyl-PEG4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-propargyl-PEG4-OH is a complex chemical compound that combines several functional groups, including phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG4-OH typically involves multiple steps, each requiring specific reaction conditions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then linked through a propargyl group. The final step involves the attachment of a PEG4 (polyethylene glycol with four ethylene glycol units) chain to enhance the compound’s solubility and stability.
Phthalimide Preparation: Phthalimide is synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under controlled temperature conditions.
Glutarimide Preparation: Glutarimide is prepared by the cyclization of glutamic acid or its derivatives.
Propargylation: The propargyl group is introduced through a nucleophilic substitution reaction, typically using propargyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG4-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-propargyl-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeted therapies where the PEGylation improves pharmacokinetics and reduces immunogenicity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG4-OH involves its interaction with specific molecular targets and pathways. The compound’s PEGylation enhances its solubility and stability, allowing it to effectively reach and interact with its targets. The propargyl group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-propargyl-PEG4-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG4-C2-amine HCl: Similar structure but with an additional amine group, offering different reactivity and applications.
Propargyl-PEG4-acid: Contains a carboxylic acid group instead of the phthalimide and glutarimide groups, used in different bioconjugation and synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C24H30N2O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H30N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,6-17H2,(H,25,28,29) |
InChI-Schlüssel |
SBVQMIRJGHBSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


